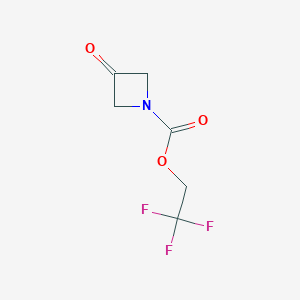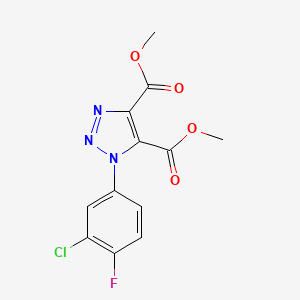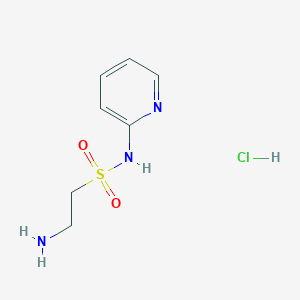
N1-phényl-N2-(1-(thiophène-2-yl)propan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a versatile chemical compound with a unique structure that includes a phenyl group, a thiophene ring, and an oxalamide moiety
Applications De Recherche Scientifique
N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the reaction of a phenylamine derivative with a thiophene-containing compound under specific conditions. One common method includes the following steps:
Formation of the Intermediate: The reaction between phenylamine and 2-bromo-1-(thiophen-2-yl)propan-1-one in the presence of a base such as potassium carbonate.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the final oxalamide product.
Industrial Production Methods
Industrial production of N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Mécanisme D'action
The mechanism by which N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide exerts its effects involves interactions with specific molecular targets. The phenyl and thiophene rings may interact with enzyme active sites or receptor binding pockets, while the oxalamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Phenylpropanolamine: A compound with a similar phenyl and propylamine structure but lacking the thiophene and oxalamide groups.
Uniqueness
N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to the presence of both a thiophene ring and an oxalamide moiety, which confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSDFFMBKLLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2364372.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)



![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2364383.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)


